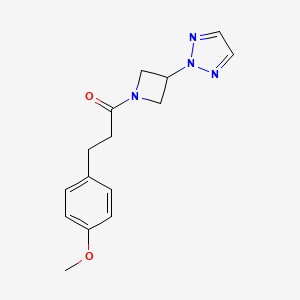

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Beschreibung

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one features a unique structure combining a 4-membered azetidine ring, a 1,2,3-triazole moiety, and a 4-methoxyphenyl group linked via a propan-1-one chain. Below, we compare its structural and functional analogs to infer properties, synthesis, and bioactivity.

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-21-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-16-8-9-17-19/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVQJYFCNXXCPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.

Coupling of the Triazole and Azetidine Rings: This step involves the coupling of the triazole and azetidine rings with the 4-methoxyphenylpropan-1-one moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens, acids, or bases can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits significant biological activities, which can be categorized into several key areas:

Anticancer Activity

Several studies have demonstrated the potential of this compound as an anticancer agent. For instance:

- Mechanism of Action : The compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Case Studies : In vitro studies conducted by the National Cancer Institute (NCI) have shown promising results against multiple cancer cell lines, with notable growth inhibition rates.

Antimicrobial Properties

The triazole ring in the compound is known for its antimicrobial effects. Research has indicated:

- Broad Spectrum Activity : The compound shows activity against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties:

- In Vitro Studies : Experiments have indicated a reduction in pro-inflammatory cytokines in treated cells, suggesting potential therapeutic applications in inflammatory diseases.

Synthesis and Characterization

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis with Related Compounds

To better understand its potential applications, it is useful to compare this compound with structurally similar entities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone | Naphthalene instead of methoxyphenyl | Enhanced aromatic interactions |

| 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone | Pyridine moiety | Different electronic properties affecting reactivity |

| 1-(3-(1H-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone | Benzo[b]thiophene group | Unique sulfur-containing heterocycle |

Wirkmechanismus

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and azetidine rings may play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Azetidine-Triazole Core Derivatives

Compounds sharing the azetidine-triazole core but differing in aryl substituents include:

Key Observations :

Triazole-Containing Propanones with Varied Cores

1,2,4-Triazole Derivatives

Triazolylchalcones

- (Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one (): Features a propenone bridge (C=C) instead of propanone, introducing planarity and conjugation. Biological relevance: Chalcones are known for antimicrobial and anticancer activity; the α,β-unsaturated ketone may enable Michael addition reactions with cellular thiols .

Sulfur-Containing Triazole Derivatives

- 3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one (): The 1,2,4-triazole-5-thione group introduces sulfur, which can form stronger hydrogen bonds and metal chelates.

Pharmacological Implications

- Target Affinity : The azetidine ring’s rigidity may improve binding to rigid enzyme active sites compared to flexible analogs.

- Bioactivity : Methoxy groups are associated with antioxidant and anti-inflammatory activity, while triazoles contribute to antifungal and antiviral properties. The target compound’s hybrid structure could synergize these effects .

Biologische Aktivität

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a novel compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a triazole ring, an azetidine moiety, and a methoxyphenyl group, which may contribute to its reactivity and interactions with biological targets.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 270.33 g/mol. The synthesis typically involves several key steps:

- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

- Synthesis of the Azetidine Ring : Involves cyclization reactions using suitable precursors.

- Coupling of the Triazole and Azetidine Rings : This step utilizes nucleophilic substitution reactions to form the desired compound.

- Introduction of the Methoxyphenyl Group : Typically accomplished through Friedel-Crafts acylation reactions.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting various biochemical pathways.

- Receptor Binding : Potential binding to receptors on cell surfaces could modulate cellular responses.

- DNA Interaction : The compound may interact with DNA, influencing gene expression and cellular functions.

Antimicrobial Properties

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial activity. For example, similar triazole derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . Table 1 summarizes some antimicrobial activities associated with related compounds.

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 15 µg/mL |

| Triazole B | Escherichia coli | 20 µg/mL |

| Triazole C | Bacillus cereus | 10 µg/mL |

Anticancer Activity

The potential anticancer effects of this compound are also noteworthy. Studies on related triazole derivatives have demonstrated cytotoxicity against various cancer cell lines. For instance, compounds similar in structure have shown IC50 values in the low micromolar range against breast cancer cells (e.g., MCF-7) . Table 2 outlines some findings related to cytotoxicity.

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative X | MCF-7 (Breast Cancer) | 6.2 |

| Triazole Derivative Y | HCT-116 (Colon Cancer) | 27.3 |

Case Studies

In a study evaluating the biological activity of triazole derivatives, researchers synthesized several compounds with varying substituents on the triazole ring. These compounds were screened for their antimicrobial and anticancer activities. Notably, one derivative exhibited potent activity against both Bacillus cereus and human breast cancer cell lines, suggesting that structural modifications can significantly enhance biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.